(7Z)-7-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
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Overview
Description
3-[(7Z)-6-OXO-3-PHENYL-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a thiazolo[3,2-a][1,3,5]triazine core fused with an indole moiety, making it a valuable scaffold in medicinal chemistry and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(7Z)-6-OXO-3-PHENYL-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate thiosemicarbazides with α-haloketones, followed by condensation with indole derivatives under controlled conditions . The reaction conditions often require the use of strong bases like sodium hydride or potassium tert-butoxide and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-[(7Z)-6-OXO-3-PHENYL-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the phenyl ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
3-[(7Z)-6-OXO-3-PHENYL-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing new drugs with potential anticancer, antibacterial, and antifungal activities.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 3-[(7Z)-6-OXO-3-PHENYL-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a][1,3,5]triazines: These compounds share the core structure and exhibit similar biological activities.
Indole Derivatives: Compounds with an indole moiety are known for their wide range of biological activities, including anticancer and antimicrobial properties.
Uniqueness
The uniqueness of 3-[(7Z)-6-OXO-3-PHENYL-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its fused heterocyclic structure, which combines the properties of both thiazolo[3,2-a][1,3,5]triazine and indole. This fusion enhances its potential for diverse biological activities and makes it a valuable scaffold for drug development.
Properties
Molecular Formula |
C19H14N4O2S |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
(7Z)-7-(2-oxo-1H-indol-3-ylidene)-3-phenyl-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C19H14N4O2S/c24-17-15(13-8-4-5-9-14(13)21-17)16-18(25)23-11-22(10-20-19(23)26-16)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,21,24)/b16-15- |
InChI Key |
NWOURBYDIHFWRT-NXVVXOECSA-N |
Isomeric SMILES |
C1N=C2N(CN1C3=CC=CC=C3)C(=O)/C(=C/4\C5=CC=CC=C5NC4=O)/S2 |
Canonical SMILES |
C1N=C2N(CN1C3=CC=CC=C3)C(=O)C(=C4C5=CC=CC=C5NC4=O)S2 |
Origin of Product |
United States |
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